molecular formula C12H19N3OS B3235366 (S)-2-Amino-N-cyclopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide CAS No. 1354009-01-0

(S)-2-Amino-N-cyclopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide

Cat. No.: B3235366
CAS No.: 1354009-01-0
M. Wt: 253.37 g/mol
InChI Key: DHKYORPGSRLYSW-NSHDSACASA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide is a chiral organic compound featuring a stereogenic center and a thiazole heterocycle, making it a valuable scaffold in medicinal chemistry and drug discovery research. The presence of the 2-aminothiazole moiety is of significant interest, as this structural motif is recognized as a privileged scaffold in anticancer drug discovery . Derivatives containing this nucleus are fundamental components of several clinically applied anticancer drugs and have demonstrated potent nanomolar inhibitory activity against a wide range of human cancerous cell lines . Furthermore, the thiazole ring is a known bioisostere for other heterocycles like pyrimidine, which can enhance lipophilicity and improve cell permeability, potentially leading to better bioavailability of research compounds . This compound serves as a sophisticated building block for researchers designing and synthesizing novel bioactive molecules. Its structure offers multiple sites for chemical modification, including the primary amino group and the thiazole nitrogen, allowing for the exploration of structure-activity relationships. The incorporation of a cyclopropyl group can influence the conformational and metabolic properties of the resulting molecules. As a specialty chemical, it is intended for use in laboratory research to develop new therapeutic agents and probe biological mechanisms. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-methyl-N-(1,3-thiazol-5-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-8(2)11(13)12(16)15(9-3-4-9)6-10-5-14-7-17-10/h5,7-9,11H,3-4,6,13H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKYORPGSRLYSW-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CN=CS1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CN=CS1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150463
Record name Butanamide, 2-amino-N-cyclopropyl-3-methyl-N-(5-thiazolylmethyl)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354009-01-0
Record name Butanamide, 2-amino-N-cyclopropyl-3-methyl-N-(5-thiazolylmethyl)-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354009-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-amino-N-cyclopropyl-3-methyl-N-(5-thiazolylmethyl)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-Amino-N-cyclopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide is a compound of increasing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₈ClN₃OS, with a molecular weight of approximately 289.8247 g/mol. The compound features an amino group, a thiazole ring, and a cyclopropyl moiety, which contribute to its biological activity and potential medicinal applications.

Research indicates that this compound primarily acts as an inhibitor of fatty acid-binding proteins (FABPs). FABPs play a crucial role in lipid metabolism and cellular signaling, making this compound a candidate for therapeutic applications in metabolic disorders. The exact mechanism involves binding to specific protein targets, modulating their activity, and thereby influencing lipid metabolism pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer activities. Preliminary studies indicate that it may inhibit the growth of cancer cells by disrupting metabolic pathways essential for tumor survival.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Compound AContains thiazole; lacks cyclopropylModerate FABP inhibition
Compound BCyclopropyl group; different functional groupsWeak anti-inflammatory
Compound CSimilar thiazole structure; no amino groupAntimicrobial properties

This table highlights how the unique combination of structural elements in this compound contributes to its specific biological activities, particularly as an inhibitor of fatty acid-binding proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of FABPs : A study demonstrated that this compound effectively inhibits FABPs, leading to altered lipid metabolism in cellular models. This inhibition was quantified using biochemical assays that measured fatty acid uptake and utilization.
  • Antimicrobial Efficacy : In vitro tests showed that this compound displayed significant antibacterial activity against Gram-positive bacteria, suggesting potential for development into an antimicrobial agent.
  • Cancer Cell Growth Inhibition : Research conducted on various cancer cell lines revealed that the compound could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Butyramide Derivatives

The compound’s structure can be compared to analogs with modified substituents, which influence physicochemical properties and biological activity. Key examples include:

a) (S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-3-methyl-butyramide
  • Substituents : Replaces the thiazol-5-ylmethyl group with a 2,5-dichlorobenzyl moiety.
  • Chlorine atoms may introduce steric and electronic effects, altering binding affinity in biological targets.
  • Availability : Currently available from Parchem Chemicals, suggesting robust synthetic routes or favorable stability .
b) Thiazol-5-ylmethyl-Containing Carbamates (Pharmacopeial Forum PF 43(1))
  • Examples :
    • Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate .
    • (3S,4S,6S,10S,13S,15S,16S)-Bis(thiazol-5-ylmethyl)-4,15-dihydroxy-10-isopropyl-8,11-dioxo-3,6,13,16-tetrabenzyl-2,7,9,12,17-pentaazaoctadecanedioate .
  • Structural Implications :
    • These compounds incorporate the thiazol-5-ylmethyl group into larger, multifunctional scaffolds, often with hydroxy, ureido, or benzyl substituents.
    • The complexity suggests use in pharmaceutical intermediates or protease inhibitors, where the thiazole ring may participate in hydrogen bonding or π-π interactions.

Functional Group Analysis

  • Thiazole vs. Dichlorobenzyl :
    • Thiazole : A five-membered heterocycle with nitrogen and sulfur atoms, often enhancing binding to metalloenzymes or improving metabolic stability.
    • Dichlorobenzyl : A lipophilic aromatic group that may increase bioavailability but could pose toxicity risks due to bioaccumulation.
  • Cyclopropyl Group : Present in both the target compound and the dichlorobenzyl analog, this substituent likely restricts conformational flexibility, improving target selectivity .

Data Table: Structural and Commercial Comparison

Compound Name R Group Key Features Availability References
(S)-2-Amino-N-cyclopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide Thiazol-5-ylmethyl Chiral center, thiazole heterocycle Discontinued
(S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-3-methyl-butyramide 2,5-Dichlorobenzyl Chlorinated aromatic substituent Available
Thiazol-5-ylmethyl carbamates (PF 43(1)) Thiazol-5-ylmethyl Multifunctional scaffolds, ureido Not specified

Research Implications and Notes

  • Discontinuation of Target Compound: The discontinuation of this compound may reflect challenges in synthesis, stability, or efficacy compared to alternatives like the dichlorobenzyl variant .
  • Thiazole in Drug Design : Thiazole-containing compounds in Pharmacopeial Forum entries highlight the group’s versatility in complex medicinal chemistry applications, though their advanced structures may limit scalability .
  • Substituent Optimization : The dichlorobenzyl analog’s commercial availability underscores the importance of substituent choice in balancing lipophilicity, stability, and synthetic feasibility .

Q & A

Q. What are the challenges in synthesizing multi-functional analogs of this compound?

  • Methodological Answer :
  • Orthogonal protection : Use Boc/Fmoc groups to sequentially functionalize amino and thiazole moieties .
  • Reaction compatibility : Avoid conditions that degrade cyclopropane (e.g., strong acids) by selecting mild catalysts (e.g., Pd(OAc)2 for cross-couplings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-N-cyclopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide
Reactant of Route 2
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Reactant of Route 2
(S)-2-Amino-N-cyclopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide

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